molecular formula C18H21N3O3S B2403634 N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide CAS No. 2097926-05-9

N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2403634
CAS No.: 2097926-05-9
M. Wt: 359.44
InChI Key: VXGGFMJYQCOJNT-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a pyridine ring, a benzamide moiety, and a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyridine derivative: The starting material, 6-cyclopropylpyridine, is synthesized through a series of reactions involving cyclopropylation and subsequent functional group modifications.

    Benzamide formation: The pyridine derivative is then reacted with 4-(dimethylsulfamoyl)benzoic acid in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired benzamide compound.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Additionally, continuous flow chemistry techniques may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or pyridine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-phenylpyridin-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide
  • N-[(6-methylpyridin-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide
  • N-[(6-ethylpyridin-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide

Uniqueness

N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-21(2)25(23,24)16-8-6-15(7-9-16)18(22)20-12-13-3-10-17(19-11-13)14-4-5-14/h3,6-11,14H,4-5,12H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGGFMJYQCOJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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